Lower Cytotoxicity vs. AT533 in Host Cells
In a direct head‑to‑head comparison, JD‑02 demonstrated significantly lower cytotoxicity than the conventional benzamide Hsp90 inhibitor AT533 in both Vero (African green monkey kidney) and HaCaT (human keratinocyte) cell lines, establishing a superior safety margin for antiviral applications [1].
| Evidence Dimension | Cytotoxicity in Vero and HaCaT cells |
|---|---|
| Target Compound Data | Lower cytotoxicity (no precise CC₅₀ value reported in abstract; study states JD‑02 exhibits lower cytotoxicity than AT533) |
| Comparator Or Baseline | AT533 (conventional benzamide Hsp90 inhibitor) |
| Quantified Difference | Qualitatively lower cytotoxicity; exact fold‑difference not specified in public abstract |
| Conditions | Vero cells and HaCaT cells cultured in DMEM with 10% FBS at 37°C, 5% CO₂ |
Why This Matters
Lower cytotoxicity enables broader therapeutic windows and reduces confounding off‑target effects in antiviral mechanism studies.
- [1] Zhu Y, Wang X, Lin J, et al. Novel Hsp90 inhibitor JD‑02 inhibits HSV‑1 infection via the Raf/MEK/ERK signaling pathway. Int J Mol Med. 2026;57(5):139. View Source
